molecular formula C21H19ClN2OS B6480779 1-(4-chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1224016-85-6

1-(4-chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B6480779
CAS RN: 1224016-85-6
M. Wt: 382.9 g/mol
InChI Key: DAVBQVNGMGKVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (herein referred to as CBMT) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an important intermediate compound in organic synthesis, used in the production of pharmaceuticals, dyes, and other organic compounds. CBMT is also known as 4-chlorobenzoyl-3-methylphenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione and has the molecular formula C14H12ClNO2S.

Scientific Research Applications

CBMT has been used in a variety of scientific research applications, including the synthesis of novel drugs, the study of organic reactions, and the development of new catalysts. It has also been used in the synthesis of organic compounds, such as heterocyclic dyes, and in the study of the structure and reactivity of organic molecules.

Mechanism of Action

CBMT is an intermediate compound in organic synthesis and is used as a building block for the synthesis of other organic compounds. It is used as a reaction partner in the Suzuki-Miyaura cross-coupling reaction and the Biginelli reaction, and can be used as a catalyst in the Friedel-Crafts alkylation reaction.
Biochemical and Physiological Effects
CBMT is a synthetic organic compound and is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of other compounds, such as drugs, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using CBMT in laboratory experiments is its high yield and ease of synthesis. It is also relatively inexpensive and can be obtained from a variety of sources. The main limitation of using CBMT is that it is a relatively new compound and there is limited information available about its reactivity and structure.

Future Directions

There are a number of potential future directions for research involving CBMT. These include the development of new synthetic methods for the synthesis of CBMT, the study of its structure and reactivity, and the development of new catalysts for the synthesis of other compounds. Additionally, further research could be done into the potential applications of CBMT in the synthesis of novel drugs and other organic compounds.

Synthesis Methods

CBMT can be synthesized through a variety of methods, such as the Suzuki-Miyaura cross-coupling reaction, the Biginelli reaction, and the Friedel-Crafts alkylation reaction. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a 4-chlorobenzoyl chloride with a 3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction produces CBMT in high yields and is relatively easy to perform.

properties

IUPAC Name

(4-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c1-14-5-4-6-16(13-14)18-20(26)24(21(23-18)11-2-3-12-21)19(25)15-7-9-17(22)10-8-15/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVBQVNGMGKVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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